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Iloperidone-d3

Cat. No.: B12428243
M. Wt: 429.5 g/mol
InChI Key: XMXHEBAFVSFQEX-BMSJAHLVSA-N
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Description

Significance of Isotopic Labeling in Pharmacological Investigations

Isotopic labeling is a cornerstone of modern pharmacological research, enabling scientists to meticulously study the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. musechem.commetsol.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track the journey of a drug molecule with high precision. musechem.commetsol.comaptochem.com This is crucial for understanding a drug's pharmacokinetic and pharmacodynamic profiles, which dictate its efficacy and safety. simsonpharma.comnih.gov

The use of stable isotopes, particularly deuterium, offers a significant advantage as they are non-radioactive and pose no radiation risk, making them ideal for clinical applications. metsol.com This allows for repeated studies in the same subjects, providing more robust and personalized data. metsol.com

Rationale for Deuterium Incorporation in Iloperidone (B1671726) Derivatives for Research Applications

Deuterium, a stable isotope of hydrogen, has gained prominence in pharmaceutical research for several key reasons. The replacement of hydrogen with deuterium, a process known as deuteration, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. humanjournals.cominformaticsjournals.co.in This increased bond strength can significantly impact a drug's metabolic stability. nih.govresearchgate.net

In the context of iloperidone, an atypical antipsychotic, deuteration leading to Iloperidone-d3 serves multiple research purposes. caymanchem.com Iloperidone itself is known to bind to a variety of receptors, including dopamine (B1211576) D2 and D3, and serotonin (B10506) 5-HT2A receptors. caymanchem.compsychopharmacologyinstitute.comtga.gov.au Understanding its metabolic fate is crucial for optimizing its therapeutic effects. Deuteration can slow down the metabolism of the drug at specific sites, which can be a valuable tool for studying its metabolic pathways and identifying potential metabolites. nih.govresearchgate.net This alteration of the metabolic profile, without changing the fundamental pharmacology of the drug, allows for a more detailed investigation of its mechanism of action. researchgate.net

Overview of this compound's Utility as a Research Tool

The primary application of this compound in a research setting is its use as an internal standard for quantitative analysis, particularly in conjunction with mass spectrometry (MS). aptochem.comcaymanchem.com In techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound of known concentration added to a sample to aid in the precise quantification of a target analyte. scioninstruments.comcerilliant.com

Because this compound is chemically almost identical to iloperidone, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. aptochem.comscioninstruments.com However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled iloperidone by the mass spectrometer. aptochem.com This allows for the correction of any variability in the analytical process, leading to more accurate and reliable measurement of iloperidone concentrations in biological samples. aptochem.comscioninstruments.com This is a critical component of pharmacokinetic studies, which track the concentration of a drug in the body over time. musechem.comnih.govnih.gov

Interactive Data Table: Properties of Iloperidone and this compound

PropertyIloperidoneThis compound
Chemical Formula C24H27FN2O4C24H24D3FN2O4
Monoisotopic Mass 426.1955 g/mol 429.2142 g/mol
Primary Research Use Therapeutic AgentInternal Standard
Key Feature Atypical AntipsychoticStable Isotope Labeled

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27FN2O4 B12428243 Iloperidone-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27FN2O4

Molecular Weight

429.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone

InChI

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i2D3

InChI Key

XMXHEBAFVSFQEX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC

Origin of Product

United States

Synthesis and Isotopic Derivatization of Iloperidone D3

Strategies for Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Position

The synthesis of Iloperidone-d3 is a multi-step process that involves the initial construction of the core iloperidone (B1671726) molecular structure, followed by the specific introduction of deuterium atoms at the methoxy position.

Chemical Reaction Pathways for Iloperidone Backbone Synthesis

The fundamental structure of iloperidone is a piperidinyl-benzisoxazole derivative. newdrugapprovals.org Its synthesis typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a suitable propoxy-methoxyphenyl intermediate. newdrugapprovals.orgresearchgate.net One established route involves the alkylation reaction between 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone (B30528) and 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride. newdrugapprovals.org This reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). newdrugapprovals.org

Alternative synthetic strategies have been developed to improve yield and purity. One such method involves the O-alkylation of acetovanillone (B370764) with 1-bromo-3-chloropropane (B140262) to yield a chloro derivative, which is then used for the N-alkylation of the piperidine (B6355638) intermediate. newdrugapprovals.org Another novel process starts from 2,4-difluorophenyl-(4-piperidinyl)methanone hydrochloride and proceeds through oximation, ring-closure, N-alkylation, and a Mitsunobu reaction to achieve a high-purity final product. researchgate.netacademax.com

The key intermediates in these syntheses include:

1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone): A common starting material. newdrugapprovals.orgasianpubs.org

6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: A crucial penultimate intermediate. researchgate.netasianpubs.org

1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone: An important alkylating agent. newdrugapprovals.org

Table 1: Key Intermediates in Iloperidone Synthesis
Compound NameRole in SynthesisReference
AcetovanilloneStarting Material newdrugapprovals.orgasianpubs.org
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazolePenultimate Intermediate researchgate.netasianpubs.org
1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanoneAlkylating Agent newdrugapprovals.org

Specific Methodologies for Deuterium-Labeling

The introduction of deuterium at the methoxy position (-OCH3) to create this compound requires specialized techniques. The deuterium source is typically a deuterated reagent. The formal chemical name of this compound is 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-(methoxy-d3)phenyl]-ethanone. caymanchem.com

One common strategy for introducing a deuterated methoxy group is to use a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), in a Williamson ether synthesis with the corresponding phenol (B47542) precursor. While the specific details for this compound are proprietary to manufacturers, the general principle involves the reaction of the hydroxyl group of a precursor like 1-(4-hydroxy-3-methoxyphenyl)ethanone with a deuterated methyl source.

The stability of the deuterium-carbon bond is significantly greater than the hydrogen-carbon bond, which is a key consideration in the design of deuterated molecules. mdpi.com This increased bond strength can influence the metabolic profile of the compound. mdpi.commedchemexpress.com Various methods for selective H-D exchange reactions have been developed, including the use of D2O as a deuterium source in the presence of a palladium catalyst. mdpi.com Theoretical studies on models like deuterated anisole (B1667542) have been conducted to understand the mechanisms of hydrogen/deuterium transfer reactions involving methoxy groups. acs.org

Characterization and Purity Assessment of this compound Synthesis Products

Following synthesis, the resulting this compound must undergo rigorous analysis to confirm its chemical identity, isotopic enrichment, and purity.

Spectroscopic and Chromatographic Confirmation of Isotopic Enrichment

A combination of spectroscopic and chromatographic techniques is employed to verify the successful incorporation of deuterium and to quantify the level of isotopic enrichment.

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between the molecular weights of the unlabeled iloperidone and its deuterated isotopologues (d1, d2, d3). academax.comcaymanchem.com By analyzing the mass spectrum, the relative abundance of each isotopologue can be determined, allowing for the calculation of the isotopic purity. almacgroup.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating the compound of interest from impurities before mass analysis. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H (Deuterium) NMR are invaluable for confirming the position of the deuterium label. nih.govsigmaaldrich.com In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons would be significantly diminished or absent. Conversely, the ²H NMR spectrum would show a signal at the chemical shift corresponding to the methoxy group, confirming the location of the deuterium atoms. sigmaaldrich.com ¹³C NMR can also be used, as the carbon attached to deuterium will show a characteristic splitting pattern and a shift in its resonance frequency. nih.gov

Chromatographic Isotope Effect: It is important to consider that deuterium labeling can sometimes lead to a slight difference in retention time during chromatographic separation compared to the unlabeled compound, an effect known as the chromatographic isotope effect. acs.org This needs to be accounted for in analytical method development.

Table 2: Analytical Techniques for Isotopic Enrichment Confirmation
TechniqueInformation ProvidedReference
Mass Spectrometry (MS/HRMS)Confirms molecular weight and determines isotopic purity by analyzing the relative abundance of isotopologues. caymanchem.comalmacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C)Confirms the specific location of the deuterium label and provides structural verification. nih.govsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates the analyte from impurities prior to mass analysis, enhancing accuracy. researchgate.netalmacgroup.com

Purity Validation for Research-Grade Applications

For this compound to be suitable for research applications, such as its use as an internal standard in pharmacokinetic studies, its chemical purity must be rigorously established. caymanchem.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing the chemical purity of iloperidone and its deuterated analog. newdrugapprovals.orgscirp.orgresearchgate.net A validated HPLC or UPLC method can separate this compound from any process-related impurities, degradation products, and the unlabeled iloperidone. asianpubs.orgscirp.orgscirp.org The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. asianpubs.org For research-grade standards, a purity of ≥98% or higher is often required. caymanchem.com

Forced Degradation Studies: To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. scirp.orgresearchgate.net This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate these degradation products from the main compound. scirp.org

Spectroscopic Analysis: In addition to chromatography, spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible (UV) Spectroscopy are used for structural confirmation and to ensure the absence of impurities with different chromophores. asianpubs.orgjournalijcar.org The UV spectrum of Iloperidone shows characteristic maximum absorption wavelengths (λmax) at 210, 230, and 275 nm. caymanchem.com

The combination of these analytical techniques ensures that the synthesized this compound meets the high purity and isotopic enrichment standards required for its intended use in scientific research.

Advanced Analytical Methodologies Employing Iloperidone D3

Quantitative Bioanalysis Using Iloperidone-d3 as an Internal Standard

This compound is the preferred internal standard in the quantitative bioanalysis of iloperidone (B1671726) and its primary active metabolites, P88 and P95, particularly in human plasma. nih.govresearchgate.net Its utility is most pronounced in methods based on mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), where it helps to correct for matrix effects and variations in instrument response. caymanchem.combertin-bioreagent.combiopharmaservices.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust LC-MS/MS methods is crucial for the sensitive and selective quantification of iloperidone and its metabolites. These methods are widely applied in pharmacokinetic and bioequivalence studies. nih.govinnovareacademics.innih.gov The use of a stable-isotope labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis to ensure the highest accuracy and precision. biopharmaservices.com

The optimization of chromatographic conditions is a fundamental step in developing a reliable LC-MS/MS method. Key parameters that are systematically adjusted include the choice of the analytical column, mobile phase composition, flow rate, and column temperature. scirp.orgresearchgate.net

For the analysis of iloperidone, reversed-phase columns, such as C18 and C8, are commonly employed. nih.govscirp.org The mobile phase typically consists of an aqueous component, often with a buffer like ammonium (B1175870) formate (B1220265) or trifluoroacetic acid to control pH, and an organic modifier such as acetonitrile (B52724) or methanol. innovareacademics.innih.govsphinxsai.com Gradient elution is often preferred over isocratic conditions to achieve better peak shapes and resolution from matrix components and other analytes. scirp.org

Several studies have detailed specific optimized parameters. For instance, one method utilized a Kromasil C18 column (50x4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.01M ammonium formate buffer (pH 5.5) in a 90:10 ratio at a flow rate of 0.4 ml/min. innovareacademics.in Another study employed an ACE 5 C8 column for the baseline separation of iloperidone and its metabolites within 3 minutes. nih.govresearchgate.net A different approach used a CAPCELL PAK C18 MG III column (150mm×2.0mm, 5μm) with a mobile phase of acetonitrile and 5mM ammonium formate (pH 4.8) at a flow rate of 0.35 mL/min. nih.gov

ParameterCondition 1Condition 2Condition 3
ColumnKromasil C18 (50x4.6 mm, 5 µm)ACE 5 C8CAPCELL PAK C18 MG III (150x2.0 mm, 5 µm)
Mobile PhaseAcetonitrile:Ammonium Formate Buffer (0.01M, pH 5.5) (90:10)Not specified in detailAcetonitrile:Ammonium Formate (5mM, pH 4.8) (25:75)
Flow Rate0.4 mL/minNot specified0.35 mL/min
Run Time< 3.2 min< 3 minNot specified

In tandem mass spectrometry, the selection of specific precursor-to-product ion transitions is critical for the selective and sensitive detection of the analyte and internal standard. For iloperidone, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM).

For iloperidone, a commonly used MRM transition is m/z 427.2 → 261.2. nih.gov For its metabolites, P88 and P95, the transition m/z 429.1 → 261.1 has been reported. nih.gov The use of deuterated internal standards like this compound necessitates the selection of a corresponding transition that accounts for the mass difference due to the deuterium (B1214612) atoms. The m/z difference between iloperidone, its hydroxy metabolite, and this compound is within 6 amu, which allows for their simultaneous monitoring. thermofisher.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Iloperidone427.2261.2 nih.gov
P88 (metabolite)429.1261.1 nih.gov
P95 (metabolite)429.1261.1 nih.gov

High-Resolution Accurate Mass (HRAM) spectrometry, often utilizing Orbitrap mass analyzers, offers an alternative and powerful strategy for quantitative bioanalysis. thermofisher.com HRAM provides high sensitivity and selectivity, often with simplified method development compared to traditional tandem quadrupole instruments. thermofisher.com

For the quantitation of iloperidone and its hydroxy metabolite, both Full Scan and Selected Ion Monitoring (SIM) modes on an HRAM platform have been evaluated. thermofisher.com In Full Scan mode, a sensitive and easy-to-set-up method can be established with minimal development, achieving a limit of quantitation (LOQ) of 100 pg/mL for iloperidone and 50 pg/mL for its hydroxy metabolite. thermofisher.com The SIM mode provides even greater sensitivity, with a reported LOQ of 10 pg/mL for both compounds. thermofisher.com The high resolving power of the instrument (e.g., 70,000) ensures the separation of analytes from potential matrix interferences. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While LC-MS/MS is more commonly reported for the analysis of iloperidone, this compound is also intended for use as an internal standard in GC-MS methodologies. caymanchem.combertin-bioreagent.com GC-MS can be a viable technique for the analysis of iloperidone, although it may require derivatization to improve the volatility and thermal stability of the analyte. The use of a deuterated internal standard like this compound is crucial in GC-MS to compensate for potential variability in the derivatization process and injection, as well as for matrix effects. caymanchem.combertin-bioreagent.com

Method Validation Parameters for Iloperidone and its Metabolites

The validation of bioanalytical methods is essential to ensure their reliability and is conducted according to international guidelines such as those from the ICH. scirp.org Key validation parameters include linearity, precision, accuracy, limits of detection (LOD) and quantification (LOQ), and matrix effects. scirp.orgoup.com

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For iloperidone, methods have demonstrated excellent linearity over various concentration ranges, such as 0.01-6 ng/mL in human plasma and 2–5,000 ng/mL in rat plasma, with correlation coefficients (r or r²) consistently exceeding 0.99. nih.govresearchgate.netoup.com

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy indicates the closeness of the mean test results to the true value. For iloperidone bioanalysis, intra- and inter-day precision values are typically required to be within 15% (or 20% at the LLOQ), with accuracy also falling within ±15% (or ±20% at the LLOQ) of the nominal concentration. nih.govnih.gov Studies have reported precision (%CV) for iloperidone and its metabolites between 1.17% and 4.75%, and accuracy between 96.2% and 105%. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For iloperidone, highly sensitive methods have achieved LOQs as low as 10 pg/mL in human plasma using HRAM-SIM and 0.5 ng/mL using conventional LC-MS/MS. innovareacademics.inthermofisher.com

Matrix Effects: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. biopharmaservices.com Studies have shown that with the use of deuterated analogs, the internal standard-normalized matrix factors for iloperidone and its metabolites ranged from 0.97 to 1.03, indicating minimal impact of the matrix on quantification. nih.govresearchgate.net

Validation ParameterTypical Acceptance Criteria (ICH/FDA)Reported Values for Iloperidone MethodsReferences
Linearity (r²)≥ 0.99> 0.999 innovareacademics.injocpr.com
Accuracy±15% (±20% at LLOQ)-5.78% to 5.40%; 96.2% to 105% nih.govresearchgate.netnih.gov
Precision (%CV)≤15% (≤20% at LLOQ)< 10.24%; 1.17% to 4.75% nih.govresearchgate.netnih.gov
Lower Limit of Quantification (LLOQ)Analyte specific10 pg/mL to 1.02 µg/mL nih.govthermofisher.comjocpr.com
Matrix Effect (IS-Normalized)Within acceptable limits0.97 - 1.03 nih.govresearchgate.net

Applications in Metabolite Identification and Profiling

The use of isotopically labeled compounds is a cornerstone of modern drug metabolism research. This compound, a stable isotope-labeled version of the atypical antipsychotic iloperidone, serves as a critical tool in advanced analytical methodologies aimed at understanding its metabolic fate. The incorporation of deuterium atoms provides a unique mass signature that allows researchers to distinguish the administered compound and its metabolic products from endogenous molecules, facilitating precise tracking and quantification.

Tracer-Based Approaches for Elucidating Metabolic Pathways

Tracer-based methodologies employing stable isotopes are fundamental to deciphering complex metabolic networks. nih.gov In the context of iloperidone, administering this compound allows for its journey through the body's metabolic machinery to be meticulously mapped. This approach, often referred to as stable isotope-resolved metabolomics (SIRM), leverages the principles of mass spectrometry to trace the labeled atoms from the parent drug to its various metabolites. nih.gov

When this compound is introduced into a biological system, it follows the same metabolic routes as the unlabeled drug. The primary metabolic pathways for iloperidone are well-established and occur mainly in the liver. nih.govdrugbank.com These pathways include:

Carbonyl Reduction: The ketone group on the acetophenone (B1666503) ring of iloperidone is reduced to form a hydroxyl metabolite. nih.govresearchgate.net

CYP2D6-Mediated Hydroxylation: The cytochrome P450 2D6 enzyme hydroxylates the ethanone (B97240) part of the molecule. nih.govgenixpharma.com

CYP3A4-Mediated O-Demethylation: The cytochrome P450 3A4 enzyme removes a methyl group. nih.govdrugbank.com

By using this compound as a tracer, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can selectively detect and quantify the deuterated parent drug and its deuterated metabolites. nih.govresearchgate.net The mass difference created by the deuterium atoms allows for the clear differentiation of the compound's metabolic products from the complex background matrix of a biological sample, such as plasma or urine. nih.gov This enables the unambiguous elucidation of the biotransformation pathways and helps in understanding the dynamics of metabolite formation and elimination. medchemexpress.commedchemexpress.com

Table 1: Major Metabolic Pathways of Iloperidone

Pathway Enzyme(s) Involved Resulting Major Metabolite
Carbonyl Reduction Cytosolic enzymes, CYP1A2, CYP2E1, CYP3A4 P88
Hydroxylation CYP2D6 P95
O-Demethylation CYP3A4 P89

Data sourced from multiple references. nih.govdrugbank.comnih.govgenixpharma.com

Identification of Deuterated Metabolites (e.g., this compound metabolite P88, P95)

Following the administration of this compound, the metabolic processes result in the formation of deuterated metabolites. The two principal metabolites of iloperidone are known as P88 and P95. nih.govdrugbank.com Consequently, the use of this compound leads to the generation of their deuterated analogs, this compound metabolite P88 and this compound metabolite P95.

This compound metabolite P88: This metabolite is formed through the carbonyl reduction of this compound. nih.govdrugbank.com The resulting compound, also known as Hydroxy this compound, retains the deuterium label. daicelpharmastandards.com P88 is considered an active metabolite, with a receptor binding profile comparable to the parent drug. researchgate.netcaymanchem.com

This compound metabolite P95: This metabolite is the product of CYP2D6-mediated hydroxylation of this compound. nih.govnih.gov Its chemical name is 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-benzoic acid d3. simsonpharma.com

The identification and quantification of these deuterated metabolites are crucial for pharmacokinetic studies. Isotope dilution LC-MS/MS methods have been developed for the simultaneous determination of iloperidone and its two major metabolites in human plasma. nih.govnih.gov In these assays, the deuterated analogs—this compound, this compound metabolite P88, and this compound metabolite P95—are used as internal standards. nih.govnih.govresearchgate.net This approach provides high sensitivity and accuracy, allowing for precise quantification over a range of concentrations. nih.govresearchgate.net The use of these labeled standards corrects for variations during sample preparation and analysis, ensuring reliable data for bioequivalence and other pharmacokinetic studies. nih.gov

Table 2: Chemical Information for this compound and its Deuterated Metabolites

Compound Name Chemical Name Molecular Formula
This compound 1-(4-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy)-3-(methoxy-d3)phenyl)ethanone C24H24D3FN2O4
This compound metabolite P88 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-(methoxy-d3)-α-methyl-benzenemethanol C24H26D3FN2O4
This compound metabolite P95 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-(methoxy-d3)-benzoic acid C23H22D3FN2O5

Data sourced from vendor and chemical information sites. daicelpharmastandards.comsimsonpharma.comsimsonpharma.combertin-bioreagent.com


Table of Compounds

Compound Name
Iloperidone
This compound
This compound metabolite P88
This compound metabolite P95
Hydroxy this compound
P88
P95

Preclinical and in Vitro Research Applications of Iloperidone D3

In Vitro Drug Metabolism Studies

In vitro models are fundamental in early drug development to predict the metabolic fate of a new chemical entity in humans. These assays help in understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Microsomal and Hepatocyte Stability Assays

Microsomal and hepatocyte stability assays are standard in vitro methods used to estimate the in vivo hepatic clearance of a compound. srce.hr Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, while hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. srce.hrnih.gov

In these assays, Iloperidone-d3, alongside iloperidone (B1671726), would be incubated with human liver microsomes (HLM) or cryopreserved human hepatocytes. srce.hrevotec.comnuvisan.com The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. evotec.comevotec.com this compound's role here is pivotal as an internal standard to ensure the accuracy of the quantification of iloperidone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Representative Data from a Microsomal Stability Assay

Time (minutes)Iloperidone Concentration (µM)This compound Concentration (µM)
01.001.00
50.851.01
150.600.99
300.351.00
600.150.98

This table is illustrative. Actual data would be generated from experimental measurements.

Identification of Cytochrome P450 (CYP) Isoforms and Cytosolic Enzymes Involved in Metabolism (e.g., CYP2D6, CYP3A4)

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. Iloperidone is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP3A4. nih.govmdpi.comgenixpharma.com

To pinpoint the responsible enzymes, iloperidone (with this compound as an internal standard) is incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govresearchgate.net The isoform that shows the highest rate of iloperidone metabolism is identified as the primary contributor. Studies have shown that iloperidone can also act as an inhibitor of these enzymes, particularly CYP2D6 (competitive inhibition) and CYP3A4 (noncompetitive inhibition). nih.govresearchgate.netnih.gov

Table 2: Inhibition Constants (Ki) of Iloperidone for Major CYP Isoforms

CYP IsoformInhibition MechanismKi (µM) in Liver MicrosomesKi (µM) in Supersomes
CYP1A2Mixed4531
CYP2C19Mixed6.532
CYP2D6Competitive2.910
CYP3A4Noncompetitive0.380.3

Source: Adapted from in vitro studies on human liver microsomes and supersomes. nih.gov

Investigation of Metabolic Pathways (e.g., O-demethylation, carbonyl reduction, hydroxylation)

Understanding the metabolic pathways of a drug is essential for characterizing its metabolites, some of which may be active or toxic. The main metabolic pathways for iloperidone include O-demethylation, carbonyl reduction, and hydroxylation. nih.govgenixpharma.comnih.gov

Hydroxylation: Mediated primarily by CYP2D6. nih.govgenixpharma.com

O-demethylation: Mediated by CYP3A4. nih.govgenixpharma.com

Carbonyl reduction: Likely carried out by cytosolic enzymes. dovepress.com

In vitro systems, such as liver S9 fractions which contain both microsomal and cytosolic enzymes, can be used to study these pathways comprehensively. nih.gov By incubating iloperidone with these systems and analyzing the resulting mixture using LC-MS/MS, with this compound as an internal standard, researchers can identify and quantify the various metabolites formed.

Challenges in Assessing Metabolism of Low-Turnover Compounds

A significant challenge in drug metabolism studies is the accurate assessment of low-turnover compounds. nih.gov These are molecules that are metabolized very slowly. Standard incubation times in microsomal or hepatocyte assays (typically up to 4 hours) may not be sufficient to observe a significant decrease in the parent compound, leading to an underestimation of clearance. nih.govresearchgate.netnih.gov

For such compounds, including potentially some slowly metabolized analogs or under specific conditions, novel in vitro methodologies are being explored. These include using plated hepatocytes for longer incubation periods, co-culture systems like HepatoPac, or relay methods where the incubation medium is transferred to fresh hepatocytes to prolong the metabolic process. nih.govnih.gov These advanced techniques aim to provide more reliable clearance predictions for low-turnover drugs.

Preclinical Pharmacokinetic Research in Animal Models (as a tracer)

Before a drug can be tested in humans, its pharmacokinetic profile must be characterized in animal models. This compound is invaluable in these studies as a tracer.

Absorption, Distribution, and Excretion (ADE) Studies (preclinical)

Preclinical ADE studies are conducted in animal models, such as rats or mice, to understand how a drug is taken up by the body, where it goes, and how it is eliminated. europa.eufda.govtracercro.com In these studies, a radiolabeled version of the drug is often used. However, a stable isotope-labeled compound like this compound offers a non-radioactive alternative for mass spectrometry-based quantification.

Following administration of iloperidone to an animal model, blood, urine, feces, and various tissues are collected over time. The concentrations of iloperidone and its metabolites are then measured using a validated bioanalytical method, with this compound added to the samples as an internal standard during processing. This allows for the determination of key pharmacokinetic parameters. In preclinical animal models, iloperidone and its metabolites were found to be predominantly eliminated through feces, which contrasts with human studies where urinary excretion is the major route. fda.gov

Tissue Distribution and Accumulation Investigations (preclinical)

In preclinical research, understanding the tissue distribution of a compound is fundamental to characterizing its pharmacokinetic profile. Studies involving radiolabeled Iloperidone, for which this compound serves as a critical analytical standard, have been conducted in animal models to map its dissemination throughout the body.

Following administration in rats, Iloperidone is rapidly and extensively distributed into various tissues. europa.eunih.govtandfonline.comresearchgate.net The highest concentrations of the compound have been measured in the gastrointestinal system, kidneys, liver, adrenal glands, and other secretory glandular tissues. europa.eu This pattern of wide distribution is evidenced by a large volume of distribution, estimated to be between 1340 and 2800 liters. nih.govtandfonline.comresearchgate.net

Brain uptake is also extensive, with peak concentrations in the brain being similar to or higher than those found in the blood. nih.govtandfonline.comresearchgate.nettga.gov.au This ability to cross the blood-brain barrier is a key characteristic for a centrally acting agent. nih.gov In pigmented rats, specific studies have revealed high concentrations of Iloperidone in the eye and skin, which indicates a tendency for melanin (B1238610) binding. europa.eutga.gov.au Investigations into fetal exposure showed that after administration to pregnant rats and rabbits, the presence of the radiolabeled compound in fetuses was low. tga.gov.au

Mechanistic Pharmacological Investigations (In Vitro/Preclinical Focus)

This compound is an indispensable tool in mechanistic studies designed to elucidate the pharmacological actions of Iloperidone at a molecular level. Its use as an internal standard allows for precise quantification in various in vitro and preclinical assays.

Receptor binding assays are crucial for defining the pharmacological profile of a drug. In vitro studies using radiolabeled ligands have demonstrated that Iloperidone has a complex binding profile, interacting with a range of dopamine (B1211576), serotonin (B10506), and adrenergic receptors. tga.gov.aubiomol.comfda.gov This multi-receptor antagonism is believed to be the basis of its antipsychotic activity. tga.gov.au

Iloperidone exhibits high affinity for serotonin 5-HT2A, dopamine D2, dopamine D3, and norepinephrine (B1679862) α1 receptors. fda.govfanaptpro.comwikipedia.org Specifically, its affinity for the 5-HT2A receptor is notably high, a characteristic shared with other atypical antipsychotics. fda.govresearchgate.netmdedge.com The compound shows moderate affinity for dopamine D4, serotonin 5-HT6, and serotonin 5-HT7 receptors. nih.govfda.govwikipedia.org Its affinity is considered low for serotonin 5-HT1A, dopamine D1, and histamine (B1213489) H1 receptors. fda.govwikipedia.org The high 5-HT2/D2 receptor binding ratio is suggestive of a potential to act as an atypical antipsychotic. fda.gov The strong affinity for α1-adrenergic receptors is also a key feature of its binding profile. fda.govfda.govfanaptpro.comwikipedia.org

The binding affinities (Ki) of Iloperidone for various human receptors, determined through in vitro radioligand binding assays, are summarized below.

Table 1: Iloperidone Receptor Binding Affinities (Ki, nM)

Receptor Family Receptor Subtype Ki (nM)
Serotonin 5-HT1A 33 caymanchem.combertin-bioreagent.com, 168 wikipedia.org
5-HT1D 15 caymanchem.combertin-bioreagent.com
5-HT2A 0.2 biomol.comcaymanchem.combertin-bioreagent.com, 5.6 fda.govfanaptpro.comwikipedia.orgnih.gov
5-HT2C 14 caymanchem.combertin-bioreagent.com, 42.8 nih.gov
5-HT6 42.7 nih.gov, 43 fda.govwikipedia.org
5-HT7 21.6 nih.gov, 22 fda.govwikipedia.org
Dopamine D1 216 biomol.comcaymanchem.combertin-bioreagent.com
D2 3.3 biomol.comcaymanchem.combertin-bioreagent.com, 6.3 fda.govfanaptpro.comwikipedia.org
D3 7.1 biomol.comfda.govfanaptpro.comwikipedia.orgcaymanchem.combertin-bioreagent.comnih.gov
D4 25 biomol.comfda.govwikipedia.orgcaymanchem.combertin-bioreagent.comnih.gov
D5 319 biomol.comcaymanchem.combertin-bioreagent.com
Adrenergic α1 0.31 biomol.comcaymanchem.combertin-bioreagent.com, 0.36 fda.govfanaptpro.comwikipedia.org
α2 3 caymanchem.combertin-bioreagent.com

| Histamine | H1 | 12.3 biomol.comcaymanchem.combertin-bioreagent.com |

Note: Ki values can vary between studies due to different experimental conditions.

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes are employed to investigate a compound's potential for drug-drug interactions by examining its effect on metabolic enzymes, primarily the cytochrome P450 (CYP) system. Iloperidone has been shown to inhibit certain CYP enzymes. researchgate.netd-nb.info

Research indicates that Iloperidone inhibits the activity of CYP3A4 and CYP2D6. researchgate.netsemanticscholar.org The mechanism of inhibition for CYP3A4 is noncompetitive, while for CYP2D6, it is competitive. researchgate.netsemanticscholar.org Iloperidone also demonstrates an inhibitory effect on CYP1A2 and CYP2C19, acting via a mixed mechanism for the latter. researchgate.net In one study using rat liver microsomes, Iloperidone exerted a direct, though weak, inhibitory effect on CYP2D activity. semanticscholar.org However, after two weeks of administration in rats, a decrease in the activity of liver CYP2D was observed. researchgate.net Conversely, prolonged administration led to an increase in CYP2D activity in specific brain regions, including the striatum and nucleus accumbens. semanticscholar.org These findings suggest that Iloperidone can modulate the activity of key metabolic enzymes, a critical consideration in preclinical pharmacological assessment. nih.gov

Table 2: In Vitro Inhibition of Human CYP Enzymes by Iloperidone

Enzyme Inhibition Mechanism Ki (µM) in Liver Microsomes Ki (µM) in Supersomes
CYP3A4 Noncompetitive 0.38 0.3
CYP2D6 Competitive 2.9 10
CYP1A2 - 45 31

| CYP2C19 | Mixed | 6.5 | 32 |

Source: Data compiled from research on human liver microsomes and cDNA-expressed CYP enzymes (supersomes). researchgate.net

Stability and Degradation Kinetics of Iloperidone D3 in Research Environments

Assessment of Chemical Stability and Isotopic Integrity

The chemical stability of iloperidone (B1671726) and its deuterated forms is a critical factor in analytical method development and validation. Studies have shown that iloperidone is generally stable under various conditions, but can degrade under specific stresses.

Forced degradation studies on the non-labeled form, iloperidone, revealed its susceptibility to hydrolytic and oxidative conditions. nih.gov It was found to be labile under acidic and basic hydrolysis and oxidative stress, while remaining stable under neutral hydrolysis, thermal, and photolytic conditions. nih.gov This suggests that similar degradation pathways may affect Iloperidone-d3.

The isotopic integrity of deuterated standards like this compound is essential for their function as internal standards in mass spectrometry-based assays. The labeling strategy for these compounds is designed to prevent isotope exchange during analytical procedures. axios-research.com Mass spectrometry is used to confirm the isotopic enrichment and structural integrity of each batch of the stable isotope-labeled standard. axios-research.com

Stability studies of iloperidone in biological matrices, such as dried blood spots, have demonstrated its stability for at least one month when stored at -20°C. researchgate.netresearchgate.net Long-term stability assessments in plasma at -20°C have also been conducted, though some studies indicate potential instability over extended periods. For instance, one study showed that after 3 months at -20°C, the concentration of a related antipsychotic significantly increased, suggesting potential degradation or matrix effects that could also be relevant for this compound. uantwerpen.be

Table 1: Summary of Iloperidone Stability Studies

ConditionMatrixDurationTemperatureOutcomeReference
Acidic HydrolysisSolutionNot SpecifiedNot SpecifiedDegrades nih.gov
Basic HydrolysisSolutionNot SpecifiedNot SpecifiedDegrades nih.gov
Oxidative StressSolutionNot SpecifiedNot SpecifiedDegrades nih.gov
Neutral HydrolysisSolutionNot SpecifiedNot SpecifiedStable nih.gov
Thermal StressSolutionNot SpecifiedNot SpecifiedStable nih.gov
Photolytic StressSolutionNot SpecifiedNot SpecifiedStable nih.gov
StorageDried Blood Spots1 month-20°CStable researchgate.netresearchgate.net
Long-term StoragePlasma3 months-20°CPotential Instability uantwerpen.be

Characterization of Degradation Products in Analytical and Biological Matrices

Understanding the degradation products of iloperidone is crucial for interpreting analytical results and ensuring the specificity of quantitative methods. Forced degradation studies have identified several degradation products (DPs) of iloperidone.

Under acidic and basic hydrolytic conditions, two and four DPs were formed, respectively. nih.gov Oxidative stress resulted in the formation of another distinct degradation product. nih.gov A total of seven degradation products were identified and characterized using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS). nih.gov

The primary metabolic pathways for iloperidone in biological systems involve carbonyl reduction to form P88, CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation to yield P89. nih.gov These metabolites, particularly P88 and P95, are major circulating entities and are further metabolized through oxidation and glucuronidation. nih.gov While these are metabolites and not direct degradation products from environmental exposure, their structures are relevant as they may share similarities with degradation products or could potentially interfere with their analysis.

The presence of these degradation products and metabolites underscores the need for robust analytical methods that can separate the parent compound from these related substances. This is critical in both pharmaceutical quality control and bioanalytical studies to ensure that the measured concentration of this compound is not influenced by co-eluting impurities or degradation products.

Table 2: Identified Degradation Products of Iloperidone under Stress Conditions

Stress ConditionNumber of Degradation ProductsIdentified ProductsReference
Acidic Hydrolysis2DP1, DP2 nih.gov
Basic Hydrolysis4DP4, DP5, DP6, DP7 nih.gov
Oxidative Stress1DP3 nih.gov

Implications for Long-Term Storage and Sample Handling in Research

The stability data for iloperidone and by extension, this compound, have direct implications for how these compounds and samples containing them are handled and stored in a research setting.

For long-term storage of this compound as a reference standard, it is crucial to adhere to the manufacturer's recommendations, which typically involve storage in a well-closed container, protected from light, at low temperatures (e.g., -20°C) to minimize degradation.

When handling biological samples for pharmacokinetic analysis, the stability of this compound as an internal standard is paramount. Studies have shown that iloperidone is stable in dried blood spots for at least a month at -20°C, suggesting this as a viable short-term storage method. researchgate.netresearchgate.net However, for longer-term storage of plasma samples, the potential for degradation, as suggested by some studies on related compounds, indicates that storage at ultra-low temperatures (e.g., -80°C) may be more appropriate to ensure sample integrity over several months or years. uantwerpen.be

Future Directions and Emerging Research Methodologies

Development of Novel Deuterated Iloperidone (B1671726) Analogs for Specific Research Probes

The development of deuterated compounds extends beyond creating a more stable version of a parent drug for pharmacokinetic analysis. The synthesis of novel, selectively deuterated analogs of iloperidone can generate highly specific molecular probes for intricate research applications. The "deuterium switch" approach can be strategically applied to different positions on the iloperidone molecule to investigate specific metabolic pathways or receptor interactions. nih.govnih.gov

These research probes are instrumental in:

Metabolic Pathway Elucidation: Tracing the fate of different parts of the molecule to build a more detailed metabolic map.

Enzyme Kinetics: Investigating the rate-limiting steps in drug metabolism.

Receptor Occupancy Studies: In conjunction with imaging techniques, deuterated analogs can help in quantifying drug-target engagement in vivo.

Hypothetical Analog Deuteration Site Potential Research Application
Iloperidone-d3Methoxy (B1213986) group on the phenyl ringStandard internal reference for pharmacokinetic studies.
Iloperidone-d4Piperidine (B6355638) ringProbe for studying the impact of metabolism on the piperidine moiety.
Iloperidone-d2Ethyl group on the phenyl ringInvestigating the kinetics of carbonyl reduction.

Advanced Applications in Quantitative Proteomics and Metabolomics (Methodological Considerations)

This compound is a vital tool for enhancing the precision and reliability of quantitative studies in proteomics and metabolomics, primarily through its use in mass spectrometry (MS)-based methods. nih.gov

Methodological Considerations in Metabolomics: In metabolomics, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. When added to a biological sample, its chemical behavior is nearly identical to the non-deuterated iloperidone, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for precise quantification of the parent drug and its metabolites, correcting for variations in sample preparation and instrument response. The use of such stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis. nih.gov

Methodological Considerations in Quantitative Proteomics: While the application in proteomics is less direct, it is equally crucial. Quantitative proteomics aims to measure changes in the abundance of thousands of proteins in response to a stimulus, such as drug treatment. nih.govnih.gov In studies investigating the effects of iloperidone on the proteome of neuronal cells or other tissues, this compound ensures the accurate determination of the drug concentration that corresponds to the observed proteomic changes. This allows researchers to build precise dose-response curves at the protein level, linking specific cellular protein expression changes to defined drug exposure levels. This is critical for understanding the drug's mechanism of action, identifying biomarkers of efficacy or toxicity, and discovering new therapeutic targets. nih.gov

Field Role of this compound Methodological Advantage Research Outcome
Metabolomics Internal StandardCorrects for analytical variability in LC-MS; enables absolute quantification.Accurate pharmacokinetic profiles of iloperidone and its metabolites.
Proteomics Exposure ControlAllows for precise correlation between drug concentration and protein expression changes.High-confidence linking of proteomic shifts to specific drug exposure levels.

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology and quantitative systems pharmacology (QSP) integrate computational modeling with experimental data to understand the complex interactions within biological systems. nih.gov These models simulate the dynamic effects of a drug on physiological networks, offering a powerful tool to predict clinical outcomes and understand patient variability. nih.gov

The integration of high-quality data is paramount for the accuracy of these models. A QSP model for iloperidone has been used to simulate its effects in a biophysically realistic model of human neuronal circuits to explore the neurobiology of responder populations in schizophrenia. nih.gov In such an approach, precise pharmacokinetic data is a critical input. The use of this compound to generate accurate concentration-time profiles for the parent drug provides the essential data needed to calibrate and validate these complex models.

By integrating precise pharmacokinetic data obtained using this compound with genomics, proteomics, and clinical data, systems biology models can:

Simulate the effects of genetic variations on drug metabolism and response.

Identify the key biological pathways that drive the therapeutic and adverse effects of the drug. nih.gov

Predict how iloperidone might interact with other drugs within a complex biological network.

This holistic approach, powered by accurate quantitative data, moves beyond a single-target view of drug action to a comprehensive understanding of how iloperidone affects the entire biological system.

Innovative Contributions to Drug Discovery and Development Methodologies (Preclinical Focus)

The use of deuterated compounds like this compound is part of a broader, innovative strategy in pharmaceutical research and development known as "deuteration" or the "deuterium switch". nih.govnih.gov This approach has become a hot topic in medicinal chemistry, offering a streamlined path to creating new chemical entities with potentially improved properties. researchgate.net

At the preclinical stage, this methodology contributes significantly to drug discovery by:

Reducing Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site of metabolism can reduce the formation of that toxic byproduct, potentially leading to an improved safety profile. scienceopen.comresearchgate.net

Streamlining Development: Developing a deuterated version of an existing drug can be a more efficient process. scienceopen.com Since the basic pharmacology and mechanism of action of the non-deuterated parent drug are already well-understood, preclinical development can focus specifically on the advantages conferred by deuteration. nih.govscienceopen.com This can lead to faster and more cost-effective development programs. scienceopen.com

The successful development and approval of deuterated drugs like deutetrabenazine have validated this strategy, encouraging its application in novel drug discovery programs. nih.gov this compound exemplifies this innovative approach, where a subtle molecular modification can provide significant advantages in both research applications and therapeutic potential.

Preclinical Advantage Mechanism Impact on Drug Development
Improved Metabolic Stability Kinetic Isotope Effect (stronger C-D bond)Increased half-life, higher systemic exposure (AUC). researchgate.net
Enhanced Safety Profile Reduced formation of toxic metabolites. scienceopen.comresearchgate.netLower potential for mechanism-based toxicity.
Intellectual Property Generation Deuterated compounds are new chemical entities.Extends patent protection for a drug franchise. nih.gov
Efficient Development Pathway Builds on knowledge of the parent compound.Potentially faster and cheaper preclinical and clinical trials. nih.govscienceopen.com

Q & A

Q. What are the critical considerations for synthesizing and characterizing Iloperidone-d3 to ensure isotopic purity and stability in preclinical studies?

Methodological Answer:

  • Synthesis: Use deuterated reagents (e.g., D₂O, deuterated solvents) under controlled conditions (temperature, pH) to replace hydrogen atoms at specific positions. Confirm reaction completion via LC-MS or NMR to track deuterium incorporation .
  • Characterization: Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to verify isotopic purity (>98% deuterium enrichment). Stability studies under varied storage conditions (e.g., light, humidity) should align with ICH guidelines for deuterated compounds .

Q. How can researchers validate the pharmacokinetic (PK) profile of this compound compared to its non-deuterated counterpart?

Methodological Answer:

  • Experimental Design: Conduct cross-species PK studies (rodent/non-rodent) with matched doses. Use tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations, focusing on deuterium’s kinetic isotope effect (KIE) on metabolism (e.g., CYP450-mediated pathways) .
  • Data Analysis: Compare AUC, Cmax, and half-life (t½) between Iloperidone and this compound. Apply ANOVA for inter-group variability and assess significance (p<0.05) .

Q. What analytical techniques are essential for detecting this compound metabolites in complex biological matrices?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) or protein precipitation to isolate metabolites from plasma/urine.
  • Detection: High-resolution orbitrap MS coupled with hydrogen/deuterium exchange (HDX) assays identifies deuterium retention in metabolites. Validate methods per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in deuterium’s impact on this compound’s receptor binding affinity across in vitro vs. in vivo models?

Methodological Answer:

  • Hypothesis Testing: Design parallel in vitro (e.g., receptor-binding assays) and in vivo (e.g., microdialysis in rodent brains) experiments. Control variables like protein binding and blood-brain barrier permeability.
  • Contradiction Analysis: Use regression models to correlate free drug concentrations with receptor occupancy. If discrepancies persist, investigate deuterium’s steric effects via molecular dynamics simulations .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis during large-scale preclinical trials?

Methodological Answer:

  • Process Optimization: Implement quality-by-design (QbD) principles, varying reaction parameters (catalyst loading, solvent ratios) to identify critical quality attributes (CQAs).
  • Statistical Tools: Apply design of experiments (DoE) to optimize synthesis yield and purity. Use multivariate analysis (e.g., PCA) to trace variability sources .

Q. How should researchers design a study to evaluate this compound’s long-term neurochemical effects in translational schizophrenia models?

Methodological Answer:

  • Model Selection: Use transgenic rodents (e.g., DISC1 mutants) or pharmacologically induced models (e.g., NMDA antagonist-treated). Include positron emission tomography (PET) to track dopamine D₂ receptor occupancy.
  • Ethical Frameworks: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with translational research ethics. Ensure sample size calculations via power analysis to reduce Type II errors .

Q. What computational approaches predict this compound’s metabolic stability while accounting for deuterium’s isotope effects?

Methodological Answer:

  • In Silico Modeling: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds. Integrate results with enzyme kinetic data (e.g., kcat/Km ratios) from recombinant CYP450 assays.
  • Validation: Compare predicted metabolic half-lives with in vitro hepatocyte data. Apply machine learning (random forests) to refine predictive accuracy .

Methodological Frameworks for Data Interpretation

Q. Table 1: Key Analytical Techniques for this compound Research

Parameter Technique Application Reference
Isotopic PurityHRMS, NMRConfirm deuterium enrichment
Metabolic StabilityLC-MS/MS, HDX-MSTrack deuterium retention in metabolites
Receptor BindingRadioligand assays, PET imagingQuantify target engagement
Batch VariabilityDoE, PCAOptimize synthesis reproducibility

Q. Guidance for Addressing Research Gaps

  • Literature Review: Systematically map existing studies on Iloperidone and deuterated antipsychotics using PRISMA frameworks. Highlight gaps in deuterium’s impact on off-target receptor interactions .
  • Peer Review: Pre-submission validation via platforms like bioRxiv ensures methodological rigor. Address reviewer critiques on deuterium’s pharmacokinetic-pharmacodynamic (PK-PD) disconnects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.